5-[(4-methoxyphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime
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Overview
Description
5-[(4-methoxyphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with a methoxyphenyl sulfanyl group, a phenyl group, and an oxime functional group. The unique structure of this compound makes it an interesting subject for chemical synthesis and biological studies.
Preparation Methods
The synthesis of 5-[(4-methoxyphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the methoxyphenyl sulfanyl group: This step involves the nucleophilic substitution of a suitable methoxyphenyl thiol with a halogenated pyrazole intermediate.
Oxime formation: The final step involves the reaction of the pyrazole aldehyde with hydroxylamine hydrochloride under basic conditions to form the oxime.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
5-[(4-methoxyphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxime group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its potential biological activity, this compound could be investigated for its therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer effects.
Industry: The compound’s unique chemical properties may make it useful in the development of new materials, catalysts, or other industrial applications.
Mechanism of Action
The mechanism of action of 5-[(4-methoxyphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime is not fully understood, but it is believed to involve interactions with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, while the pyrazole ring and phenyl groups can participate in π-π stacking interactions. These interactions may affect the activity of enzymes, receptors, or other proteins, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
5-[(4-methoxyphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime can be compared with other similar compounds, such as:
5-[(4-methoxyphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde: This compound lacks the oxime group, which may result in different chemical and biological properties.
5-[(4-methoxyphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid: The carboxylic acid group can participate in different types of chemical reactions compared to the oxime group.
5-[(4-methoxyphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde hydrazone: The hydrazone group can form different types of interactions with biological molecules compared to the oxime group.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential biological activities.
Properties
IUPAC Name |
(NE)-N-[[5-(4-methoxyphenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methylidene]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-21-18(24-15-10-8-14(23-2)9-11-15)16(12-19-22)17(20-21)13-6-4-3-5-7-13/h3-12,22H,1-2H3/b19-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVJZDRKASJWHA-XDHOZWIPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)C=NO)SC3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)/C=N/O)SC3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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